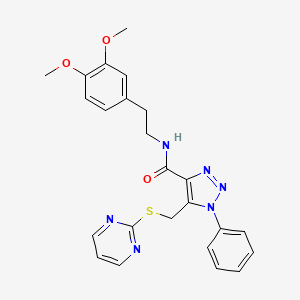

N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O3S/c1-32-20-10-9-17(15-21(20)33-2)11-14-25-23(31)22-19(16-34-24-26-12-6-13-27-24)30(29-28-22)18-7-4-3-5-8-18/h3-10,12-13,15H,11,14,16H2,1-2H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQIVDIXPDYGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a 1,2,3-triazole moiety with various functional groups. The triazole ring is known for its versatility in medicinal chemistry, especially in the development of anticancer and antimicrobial agents. The synthetic pathway often employs methods such as:

- Click Chemistry : Utilizing azides and alkynes to form the triazole structure.

- Amide Formation : Linking the carboxylic acid with amines to yield the carboxamide functionality.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide have shown:

- Inhibition of Tumor Cell Proliferation : Studies demonstrate that triazole derivatives can inhibit cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT116 | 2.6 |

| Compound C | HepG2 | 1.4 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives are reported to be below 62.5 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 31.25 |

| S. aureus | 62.5 |

| Pseudomonas aeruginosa | 125 |

The biological activities of N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide may be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : Similar compounds have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in microbial cells, leading to cell death .

- Targeting Specific Pathways : Research indicates that certain triazoles can modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of triazole derivatives:

- In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to controls, supporting their potential therapeutic use.

- Clinical Trials : Preliminary trials indicate favorable responses in patients with resistant forms of cancer when treated with compounds similar to N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the evidence:

Pharmacological and Physicochemical Properties

- Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound likely increases logP compared to methyl-substituted analogs () or ester derivatives ().

- Solubility : Polar substituents (e.g., methoxy groups) in the target compound may improve aqueous solubility relative to halogenated analogs in and .

Research Findings and Implications

Structural Characterization

- Spectroscopic Data : Analogous triazole-carboxamides () are characterized by ¹H/¹³C NMR, IR, and mass spectrometry. For the target compound, similar techniques would confirm the pyrimidin-2-ylthio and dimethoxyphenethyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.